2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide
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Overview
Description
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenoxyethanol with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyethoxy)acetamide. This intermediate is then reacted with propargylamine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(2-phenoxyethyl)acetamide
- 2,2-Dichloro-N-(2-phenoxyethoxy)acetamide
- 2,2-Dichloro-N-(prop-2-EN-1-YL)acetamide
Uniqueness
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88498-23-1 |
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Molecular Formula |
C14H17Cl2NO3 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-phenoxyethoxymethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H17Cl2NO3/c1-2-8-17(14(18)13(15)16)11-19-9-10-20-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
InChI Key |
KQMLAYMOHHLHSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(COCCOC1=CC=CC=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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